3-氯吡啶-1-氧化物

描述

Synthesis Analysis

3-Chloropyridine 1-oxide and its derivatives can be synthesized through various chemical reactions, including nitration, chlorination, acetoxylation, and cyanation of pyridine N-oxides. Chlorination with phosphorus oxychloride has been shown to yield chloropyridine derivatives efficiently (Shiotani et al., 1997). Another study demonstrated the synthesis of 4-Chloro-2,3-dimethylpyridine-N-oxide from 2,3-dimethylpyridine using a sequence of oxidation, nitration, and chlorination steps (Feng Xiao-liang, 2006).

Molecular Structure Analysis

The molecular structures of chloropyridine N-oxides, including 3-Chloropyridine 1-oxide, have been investigated using various analytical techniques. Gas-phase electron diffraction studies have determined the structural parameters of chloropyridine N-oxides, shedding light on their molecular geometry and bond lengths (J. F. Chiang & John Song, 1983).

Chemical Reactions and Properties

3-Chloropyridine 1-oxide participates in a variety of chemical reactions, including interactions with sulfate radicals. The kinetics of these reactions have been explored, providing insights into the reactivity and stability of the compound under different conditions (M. L. Dell’Arciprete et al., 2007). Furthermore, novel compounds such as 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide have been synthesized, expanding the utility of chloropyridine N-oxides in organic synthesis (Yang Yun-shang, 2010).

Physical Properties Analysis

The physical properties of 3-Chloropyridine 1-oxide, including its density, melting point, and solubility, are crucial for its application in various chemical processes. Investigations into the complex vibronic structure in the excited and ionic ground states of 3-chloropyridine have provided valuable information about its spectroscopic properties and potential applications in materials science (N. Helle, Tim Raeker, & J. Grotemeyer, 2021).

Chemical Properties Analysis

The chemical properties of 3-Chloropyridine 1-oxide, such as its reactivity towards various reagents and stability under different chemical conditions, have been extensively studied. For instance, the nature of the nucleophilic oxygenation reagent has been shown to be key in the acid-free gold-catalyzed conversion of alkynes to 1,2-dicarbonyls, demonstrating the versatility of chloropyridine N-oxides in catalysis (A. Dubovtsev et al., 2019).

科学研究应用

医药中间体

3-氯吡啶用作医药中间体 . 它在各种医药化合物的合成中发挥着至关重要的作用。使用该化合物的具体药物或药物类别可能差异很大,但它作为中间体的作用是许多合成过程的关键部分。

3-氯吡啶-1-氧化物的生产

3-氯吡啶可用于生产3-氯吡啶-1-氧化物 . 该化合物可能具有其自身的一组应用,进一步扩展了3-氯吡啶的用途。

吡啶C–H配体的卤化

缺乏能够选择性卤化吡啶C–H配体C–H前体的的方法阻碍了医药、农用化学品和金属配合物的开发 . 3-氯吡啶可能在这些过程中得到应用。

鏻盐安装

“鏻盐安装”过程已被引入,以将杂环膦在吡啶的4位作为鏻盐安装,然后用卤化物亲核试剂取代它们 . 这种策略对于复杂药物的后期卤化是有效的,并且可以用于各种未活化的吡啶 .

2-和3-取代吡啶的反应性

2-和3-取代吡啶的反应性与母体分子的反应性不同 . 这是因为在C–P键断裂过程中发生了空间位阻作用 . 3-氯吡啶可用于研究这些相互作用并开发新的合成策略。

二氯环丙烷的合成

3-氯吡啶是通过使吡咯与二氯卡宾反应形成二氯环丙烷作为中间体,然后进行环扩大反应而形成的 . 该过程可用于合成其他化合物或研究二氯环丙烷的性质。

安全和危害

作用机制

Target of Action

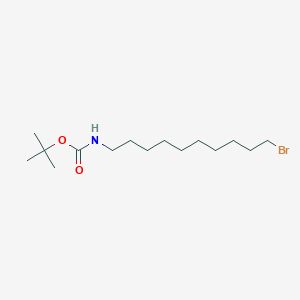

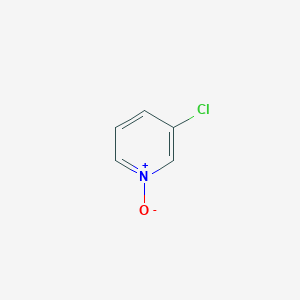

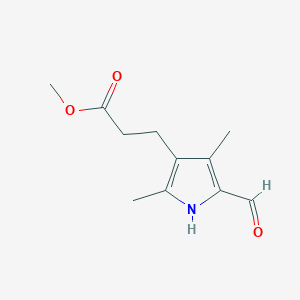

3-Chloropyridine 1-oxide, also known as 3-Chloropyridine N-oxide, is a chemical compound with the formula C5H4ClNO It’s known that chloropyridines are generally used as intermediates in many chemical reactions .

Mode of Action

Chloropyridines, in general, are used in various chemical reactions, including the late-stage halogenation of complex pharmaceuticals . They can be used to install heterocyclic phosphines at the 4-position of pyridine as phosphonium salts, which are then replaced with halide nucleophiles .

Biochemical Pathways

The compound is known to be involved in various chemical reactions, suggesting that it may interact with multiple biochemical pathways .

Pharmacokinetics

A study on the metabolic n-oxidation of 3-substituted pyridines in various animal species found that 3-chloropyridine-n-oxide accounted for less than 7% of the administered dose of the parent base .

Result of Action

Given its use as an intermediate in chemical reactions, it likely contributes to the synthesis of various compounds .

Action Environment

The action of 3-Chloropyridine 1-oxide can be influenced by various environmental factors. For instance, the compound must be stored in a cold, dark area in a well-sealed container to maintain its stability . Additionally, it’s known to form explosive mixtures with air and its containers may explode when heated .

属性

IUPAC Name |

3-chloro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-5-2-1-3-7(8)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXUNCTUUDERGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171713 | |

| Record name | Pyridine, 3-chloro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1851-22-5 | |

| Record name | Pyridine, 3-chloro-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001851225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-chloro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloropyridine N-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence of a chlorine atom at the 3-position influence the hydrogen bonding ability of 3-chloropyridine 1-oxide compared to unsubstituted pyridine N-oxide?

A: Research suggests that the electron-withdrawing nature of the chlorine atom in 3-chloropyridine 1-oxide influences its hydrogen bonding ability. While both pyridine N-oxide and its 3-chloro derivative can act as hydrogen bond acceptors through the oxygen atom, the presence of chlorine reduces the electron density on the oxygen, potentially weakening its hydrogen bonding strength compared to the unsubstituted molecule. This effect is observed in the study using infrared and UV spectroscopy to analyze the hydrogen bonding interaction between 3-chloropyridine 1-oxide and methanol in tetrachloroethylene [].

Q2: What spectroscopic techniques are useful for studying the interactions of 3-chloropyridine 1-oxide with protic solvents like methanol?

A: Both UV and infrared spectroscopy prove valuable for investigating the hydrogen bonding interaction between 3-chloropyridine 1-oxide and methanol []. UV spectroscopy reveals shifts in the π–π* transition bands of the pyridine N-oxide, indicating changes in the electronic environment due to hydrogen bond formation. Simultaneously, infrared spectroscopy provides information about changes in the stretching frequencies of specific bonds involved in hydrogen bonding, such as the O-H bond of methanol.

Q3: Can 3-chloropyridine 1-oxide be used as a building block for synthesizing more complex heterocyclic systems?

A: Yes, 3-chloropyridine 1-oxide acts as a crucial starting material in the synthesis of 1,8-diazaphenoxathiin []. Its reactivity with the dianion of 3-hydroxypyridine-2(1H)-thione highlights its potential in constructing diverse heterocyclic compounds with potentially valuable properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

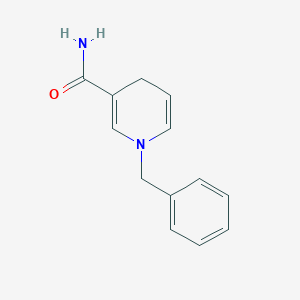

![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B15340.png)